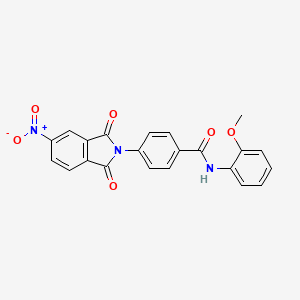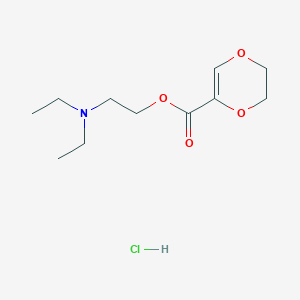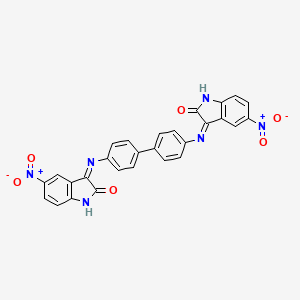![molecular formula C17H14N2 B6109067 3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B6109067.png)
3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole is a complex organic compound belonging to the class of indeno[1,2-c]pyrazoles. This compound features a fused ring system that includes a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as indenone derivatives, with hydrazine derivatives under acidic or basic conditions[_{{{CITATION{{{_2{Design, synthesis, and antimicrobial evaluation of 1,4-dihydroindeno1 .... The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Process optimization and scaling up are critical to ensure consistent quality and efficiency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{2{Design, synthesis, and antimicrobial evaluation of 1,4-dihydroindeno1 ...[{{{CITATION{{{_1{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen halides (HX).
Major Products Formed: The reactions of this compound can lead to a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products
Scientific Research Applications
Chemistry: In chemistry, 3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound's unique properties make it useful in the development of new materials and technologies. It can be used in the creation of advanced polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid
1,4-Dihydroindeno[1,2-c]pyrazole derivatives
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness: 3-Methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole stands out due to its specific structural features, such as the presence of the phenyl group and the methyl group
Properties
IUPAC Name |
3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-11-15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(15)19-18-11/h2-10,16H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEGVECYYOGCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=NN1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-naphthamide](/img/structure/B6108988.png)
![3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B6109000.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6109008.png)
![5-ethyl-3-methyl-4-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6109010.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-furanylmethyl)piperidine](/img/structure/B6109011.png)
![N-methyl-1-[2-(methylthio)-5-pyrimidinyl]-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6109015.png)
![N,N-diethyl-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6109023.png)
![3-(3-chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6109035.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6109040.png)
![4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B6109043.png)

![1-[[1-(2,5-Dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]piperidin-3-ol](/img/structure/B6109050.png)


